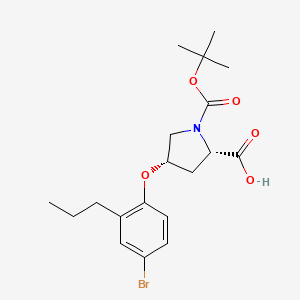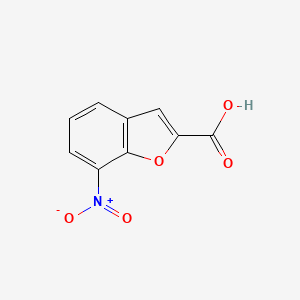
7-Nitrobenzofuran-2-carboxylic acid
Übersicht
Beschreibung
7-Nitrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure This compound is notable for its nitro group (-NO2) attached to the benzene ring and a carboxylic acid group (-COOH) on the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzofuran-2-carboxylic acid typically involves the nitration of benzofuran-2-carboxylic acid. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a continuous flow process, which allows for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Production of 7-amino-benzofuran-2-carboxylic acid.
Substitution: Introduction of halogen atoms at specific positions on the benzene ring.
Wissenschaftliche Forschungsanwendungen
7-Nitrobenzofuran-2-carboxylic acid has found applications in various scientific research areas:
Chemistry: Used as a precursor for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-Nitrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interfering with cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
7-Nitrobenzofuran-2-carboxylic acid is compared with other similar compounds, such as 6-nitrobenzofuran-2-carboxylic acid and 7-nitrobenzofuran-3-carboxylic acid. These compounds share structural similarities but differ in the position of the nitro group, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
7-nitro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVDVZLSDYKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
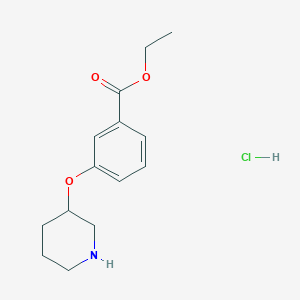
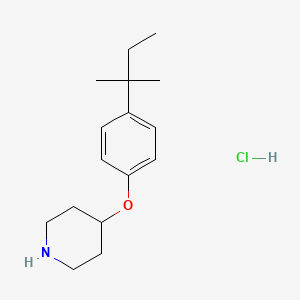
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
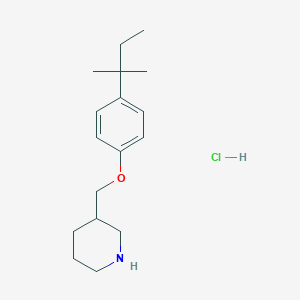
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
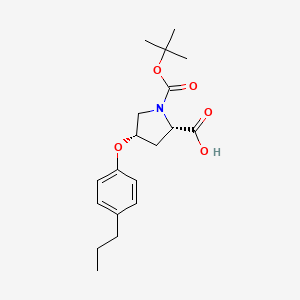
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)

![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)
